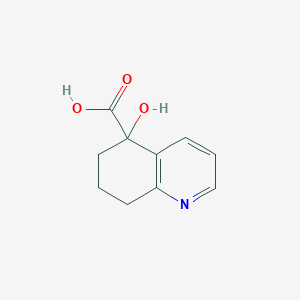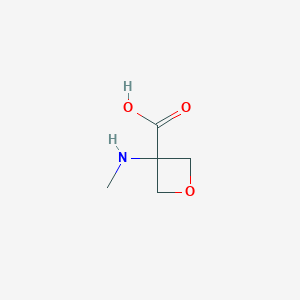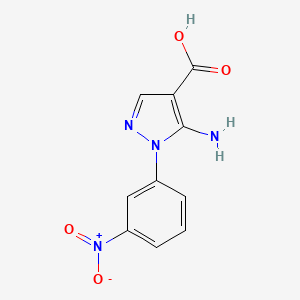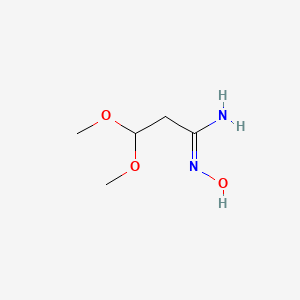
N-Hydroxy-3,3-dimethoxy-propionamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-3,3-dimethoxy-propionamidine, also known as HDMP, is an organic compound composed of a nitrogen atom, three oxygen atoms, and two carbon atoms. It is a derivative of a propionamide, which is a type of amide. HDMP is a colorless, water-soluble, and slightly acidic compound that has a wide range of applications in science, including synthesis, scientific research, and laboratory experiments.
作用机制
N-Hydroxy-3,3-dimethoxy-propionamidine is a proton acceptor, meaning it can accept protons from other molecules. This allows this compound to act as a catalyst in a variety of reactions, including the formation of amides, esters, and other organic compounds. This compound also acts as a nucleophile, meaning it can donate electrons to other molecules, allowing it to participate in a variety of reactions, including the formation of amides, esters, and other organic compounds.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to be non-toxic and non-irritating, and it has been found to have no adverse effects on the human body. This compound has also been studied for its effects on the immune system, and it has been found to have no significant effects on the immune system.
实验室实验的优点和局限性
N-Hydroxy-3,3-dimethoxy-propionamidine has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is widely available. This compound is also a stable compound, and it is soluble in water, making it easy to use in a variety of experiments. This compound also has a low toxicity and does not cause irritation, making it safe to use in the laboratory. The main limitation of this compound is that it is not very soluble in organic solvents, making it difficult to use in some experiments.
未来方向
The potential future applications of N-Hydroxy-3,3-dimethoxy-propionamidine are numerous. It could be used in the synthesis of a variety of compounds, including drugs, dyes, pigments, and other compounds. It could also be used in the development of new catalysts and reagents for organic synthesis. This compound could also be used to study the structure and reactivity of organic molecules, and it could be used in the development of new drugs and drug delivery systems. Additionally, this compound could be used in the development of new techniques for the analysis and characterization of organic compounds.
合成方法
N-Hydroxy-3,3-dimethoxy-propionamidine can be synthesized through a number of methods. The most common method is the reaction of 2-methyl-2-propanol with dimethylformamide in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This method produces this compound in a yield of approximately 80%. Other methods include the reaction of 2-methyl-2-propanol with dimethylacetamide in the presence of an acid catalyst, and the reaction of dimethylamine with 2-methyl-2-propanol in the presence of an acid catalyst.
科学研究应用
N-Hydroxy-3,3-dimethoxy-propionamidine is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, and it has been used in a number of studies to investigate the structure and reactivity of organic molecules. This compound is also used in the synthesis of pharmaceuticals, and it has been used in the synthesis of a number of drugs, including antifungal and anti-inflammatory agents. This compound has also been used in the synthesis of dyes, pigments, and other compounds.
属性
IUPAC Name |
N'-hydroxy-3,3-dimethoxypropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c1-9-5(10-2)3-4(6)7-8/h5,8H,3H2,1-2H3,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRTXHSHQACUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=NO)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C/C(=N/O)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


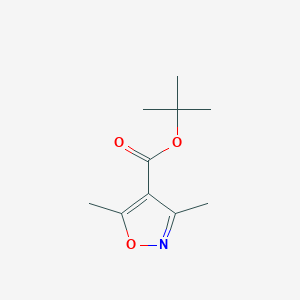

![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)
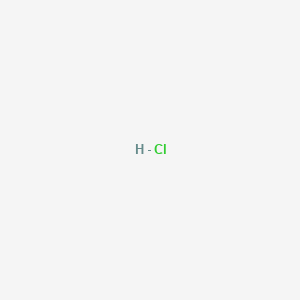
![(1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6355478.png)
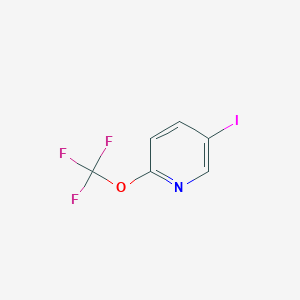
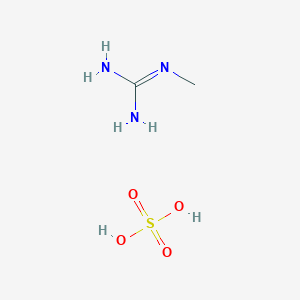

![1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6355500.png)
